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Compound of Interest

N-[3-(4-Aminophenyl)propyl]-N,N-
Compound Name:
dimethylamine

Cat. No.: B112621

CAS Number: 42817-60-7

Introduction

N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a chemical compound with the
molecular formula C11H1sN2.[1] Its structure features a dimethylaminopropyl group attached to
an aniline moiety. This compound and its analogues are of interest to researchers in drug
discovery and development, particularly in the context of neuroscience and pharmacology. Its
structural similarity to precursors and metabolites of pharmacologically active molecules
suggests its potential utility as a research tool or building block in medicinal chemistry. This
guide provides an in-depth overview of its chemical properties, a plausible synthesis protocol,
predicted spectral data, and relevant experimental methodologies for its biological evaluation.

Chemical and Physical Properties

The fundamental chemical and physical properties of N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine are summarized in the table below.
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Property Value Reference

CAS Number 42817-60-7

Molecular Formula Ci1HisN2 [1]

Molecular Weight 178.27 g/mol [1]

Appearance Solid [1]

SMILES CN(C)CCCC1=CC=C(N)C=C1 [1]
1S/C11H18N2/c1-13(2)9-3-4-

InChl 10-5-7-11(12)8-6-10/h5-8H,3-  [1]
4,9,12H2,1-2H3
NEGCVQDVCZWFGK-

INChl Key [1]

UHFFFAOYSA-N

Synthesis Protocol

A detailed experimental protocol for the synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-

dimethylamine is not readily available in the public domain. However, a plausible synthetic

route can be devised based on standard organic chemistry transformations and analogous

procedures reported for similar compounds. The proposed synthesis involves a two-step

process starting from 1-nitro-4-(3-bromopropyl)benzene.

Step 1: Synthesis of N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine

This step involves the nucleophilic substitution of the bromide in 1-nitro-4-(3-

bromopropyl)benzene with dimethylamine.

o Materials:

o 1-nitro-4-(3-bromopropyl)benzene

o Dimethylamine (2M solution in THF)

o Tetrahydrofuran (THF), anhydrous
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[e]

Sodium bicarbonate (NaHCO3)

o

Dichloromethane (CH2Cl2)

[¢]

Brine (saturated NaCl solution)

[¢]

Anhydrous sodium sulfate (Naz2S0Oa)

e Procedure:

o Dissolve 1-nitro-4-(3-bromopropyl)benzene (1.0 eq) in anhydrous THF in a round-bottom
flask under an inert atmosphere (e.g., nitrogen or argon).

o Cool the solution to 0 °C in an ice bath.

o Slowly add dimethylamine solution (2.0 eq, 2M in THF) to the stirred solution.

o Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
o Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by adding a saturated aqueous solution of
NaHCO:s.

o Extract the aqueous layer with dichloromethane (3 x volumes).
o Combine the organic layers, wash with brine, and dry over anhydrous Na2SOa.

o Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude
N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine.

o Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to an Amine

This step involves the reduction of the nitro group of N,N-dimethyl-3-(4-nitrophenyl)propan-1-
amine to the corresponding aniline derivative, yielding the final product.

o Materials:
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[e]

N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine

o

Palladium on carbon (10% Pd/C)

[¢]

Methanol (MeOH) or Ethanol (EtOH)

[¢]

Hydrogen gas (Hz)

Celite

[e]

Procedure:

o Dissolve the purified N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine (1.0 eq) in methanol
or ethanol in a hydrogenation vessel.

o Carefully add a catalytic amount of 10% Pd/C (approximately 5-10% by weight of the
starting material).

o Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically
using a balloon or a hydrogenation apparatus) with vigorous stirring.

o Monitor the reaction progress by TLC until the starting material is completely consumed.

o Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove
the palladium catalyst.

o Wash the Celite pad with the solvent used for the reaction.

o Concentrate the filtrate under reduced pressure to yield N-[3-(4-Aminophenyl)propyl]-
N,N-dimethylamine. The product can be further purified if necessary.

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://www.benchchem.com/product/b112621?utm_src=pdf-body
https://www.benchchem.com/product/b112621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Step 2: Reduction

H2, Pd/C

(N,N—dimethyl—3—(4—nitrophenyl)propan—l—amine)

N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine

Step 1: Nucleophilic Substitution

(Dimethylamine (in THF)]
e)

. e IV N,N-dimethyl-3-(4-nitrophenyl)propan-1-amin

(1—nitro-4-(3-bromopropyl)benzene)

Click to download full resolution via product page

Figure 1: Proposed two-step synthesis workflow for N-[3-(4-Aminophenyl)propyl]-N,N-

dimethylamine.

Predicted Spectral Data

While experimental spectra for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine are not
readily available, the expected spectral characteristics can be predicted based on its chemical

structure and data from analogous compounds.
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Technique

Predicted Key Features

1H NMR

- Aromatic protons: Signals in the aromatic
region (approx. 6 6.5-7.5 ppm), likely showing a
characteristic AA'BB' splitting pattern for the
para-substituted benzene ring. - Propyl chain
protons: Methylene protons adjacent to the
aromatic ring (approx. & 2.5-2.8 ppm),
methylene protons adjacent to the nitrogen
(approx. 6 2.2-2.5 ppm), and the central
methylene protons (approx. 6 1.7-2.0 ppm), all
exhibiting triplet or multiplet splitting. - N,N-
dimethyl protons: A sharp singlet in the upfield
region (approx. o 2.2-2.4 ppm) corresponding to
the six equivalent methyl protons. - Amine
protons: A broad singlet for the -NHz protons,
the chemical shift of which can vary depending

on the solvent and concentration.

13C NMR

- Aromatic carbons: Four signals in the aromatic
region (approx. 6 115-150 ppm), with the carbon
attached to the amino group being the most
upfield and the carbon attached to the propyl
chain being more downfield. - Propyl chain
carbons: Three signals in the aliphatic region
(approx. & 25-60 ppm). - N,N-dimethyl carbons:
A single signal for the two equivalent methyl

carbons (approx. & 45 ppm).

IR Spectroscopy

- N-H stretch: A pair of medium intensity bands
in the region of 3300-3500 cm~1 characteristic of
a primary aromatic amine. - C-H stretch
(aromatic): Bands above 3000 cm~1. - C-H
stretch (aliphatic): Bands just below 3000 cm~1.
- C=C stretch (aromatic): Peaks in the 1500-
1600 cm~1 region. - C-N stretch: Absorptions in
the 1250-1350 cm~1 (aromatic) and 1000-1250

cm~1 (aliphatic) regions.
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- Molecular lon (M*): A peak at m/z = 178,
corresponding to the molecular weight of the
compound. - Major Fragmentation Peaks: A
prominent fragment at m/z = 58 due to the
stable [CH2=N(CHs)2]* ion formed by alpha-

cleavage. Other fragments may arise from the

Mass Spectrometry

cleavage of the propyl chain and loss of the

amino group.

Experimental Protocols for Biological Evaluation

Given the structural similarities of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine to
analogues of citalopram, a selective serotonin reuptake inhibitor (SSRI), a primary biological
target for investigation would be the serotonin transporter (SERT).[2] A common method to
assess the interaction of a compound with this transporter is a competitive radioligand binding
assay.

Serotonin Transporter (SERT) Competitive Radioligand
Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test
compound for the human serotonin transporter.

o Objective: To determine the inhibitory constant (Ki) of N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine for the serotonin transporter by measuring its ability to displace a known
radioligand.

o Materials:

o Cell membranes prepared from cells stably expressing the human serotonin transporter
(hSERT).

o Radioligand: [3H]-Citalopram or another suitable high-affinity SERT radioligand.

o Test Compound: N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine, dissolved in a
suitable solvent (e.g., DMSO) and serially diluted.
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o Non-specific binding control: A known high-affinity SERT inhibitor (e.g., fluoxetine or
paroxetine) at a high concentration.

o Assay Buffer: Typically 50 mM Tris-HCI, 120 mM NacCl, 5 mM KCI, pH 7.4.
o Wash Buffer: Ice-cold assay buffer.
o 96-well filter plates.

o Scintillation cocktail and a liquid scintillation counter.

Procedure:

o Preparation of Reagents: Prepare serial dilutions of the test compound. The final
concentrations in the assay should typically range from picomolar to micromolar.

o Assay Setup: In a 96-well plate, set up the following in triplicate:
» Total Binding: hSERT membranes, radioligand, and assay buffer.

» Non-specific Binding (NSB): hSERT membranes, radioligand, and a saturating
concentration of the non-specific binding control.

» Test Compound: hSERT membranes, radioligand, and each concentration of the serially
diluted test compound.

o Incubation: Add the components to the wells and incubate the plate at a specified
temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium
(e.g., 60-120 minutes).

o Filtration: Rapidly filter the contents of each well through the filter plate using a cell
harvester to separate the bound from the free radioligand.

o Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-
specifically bound radioligand.

o Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the
radioactivity using a liquid scintillation counter.
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o Data Analysis:

» Calculate the specific binding by subtracting the non-specific binding from the total
binding.

» Plot the percentage of specific binding against the logarithm of the test compound
concentration.

» Fit the data to a sigmoidal dose-response curve to determine the ICso value (the
concentration of the test compound that inhibits 50% of the specific binding).

» Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = ICso / (1 +
[L}/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant for SERT.
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Figure 2: General workflow for a SERT competitive radioligand binding assay.

Potential Biological Role and Signaling Pathway
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The serotonin transporter plays a crucial role in regulating serotonergic neurotransmission by
clearing serotonin from the synaptic cleft. Inhibition of SERT leads to an increase in the
extracellular concentration of serotonin, thereby enhancing its effects on postsynaptic
receptors. This is the primary mechanism of action for many antidepressant medications.

Given its structure, N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine may act as a ligand for
the serotonin transporter. Its interaction could range from being an inhibitor (blocker) of
serotonin reuptake to being a substrate that is transported by SERT. The biological effect would
depend on the nature of this interaction.
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Figure 3: Simplified diagram of a serotonergic synapse illustrating the role of the serotonin
transporter (SERT) and the potential point of intervention for an inhibitor like N-[3-(4-
Aminophenyl)propyl]-N,N-dimethylamine.

Conclusion

N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a compound with potential applications
in neuropharmacological research, particularly as a tool to study the serotonin transporter.
While detailed experimental data for this specific molecule is sparse in publicly available
literature, this guide provides a comprehensive overview based on its chemical structure and
data from analogous compounds. The proposed synthesis and experimental protocols offer a
starting point for researchers interested in investigating the properties and biological activity of
this molecule. Further experimental validation is necessary to confirm the predicted spectral
data and to elucidate its precise mechanism of action and potential therapeutic relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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